Cas no 60296-04-0 (2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile)

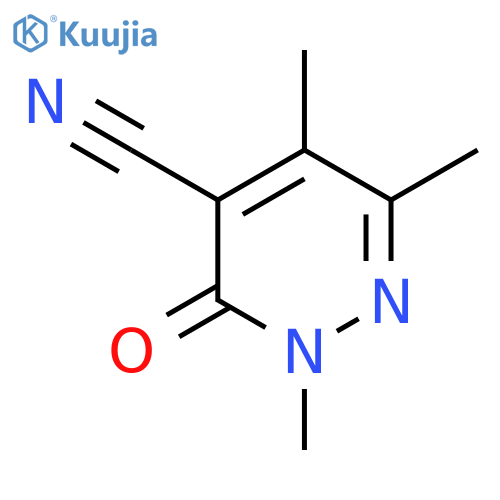

60296-04-0 structure

商品名:2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

- Triladine

- 2,5,6-trimethyl-3-oxopyridazine-4-carbonitrile

- 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

-

- MDL: MFCD09802094

- インチ: 1S/C8H9N3O/c1-5-6(2)10-11(3)8(12)7(5)4-9/h1-3H3

- InChIKey: CIZYZUBJNUBRNR-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C#N)=C(C)C(C)=NN1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 343

- トポロジー分子極性表面積: 56.5

- 疎水性パラメータ計算基準値(XlogP): 0.1

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28896-0.1g |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95.0% | 0.1g |

$66.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22697-5G |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95% | 5g |

¥ 3,755.00 | 2023-03-30 | |

| Enamine | EN300-28896-2.5g |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95.0% | 2.5g |

$503.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22697-10G |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95% | 10g |

¥ 5,517.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22697-1G |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95% | 1g |

¥ 1,227.00 | 2023-03-30 | |

| Enamine | EN300-28896-1g |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 99% | 1g |

$256.0 | 2023-09-06 | |

| 1PlusChem | 1P019LE6-50mg |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95% | 50mg |

$105.00 | 2025-03-03 | |

| A2B Chem LLC | AV26446-5g |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 99% | 5g |

$818.00 | 2024-04-19 | |

| Aaron | AR019LMI-500mg |

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 95% | 500mg |

$266.00 | 2025-02-08 | |

| Aaron | AR019LMI-10g |

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |

60296-04-0 | 99% | 10g |

$1539.00 | 2023-12-13 |

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

60296-04-0 (2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile) 関連製品

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60296-04-0)2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

清らかである:99%

はかる:1g

価格 ($):164.0